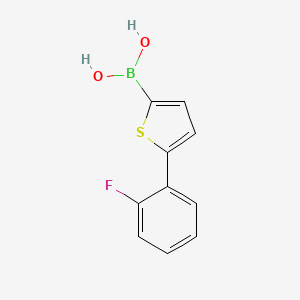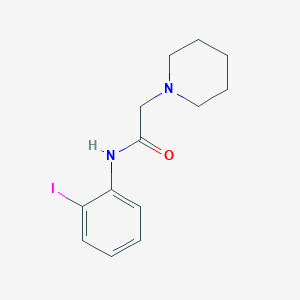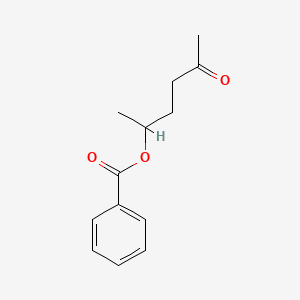
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where rubidium ion (Rb+) is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rubidium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and concentration .
Chemical Reactions Analysis
Types of Reactions
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different rubidium complexes.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rubidium oxide, while substitution reactions produce various rubidium β-diketonate complexes .
Scientific Research Applications
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other rubidium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in ion transport and signaling.
Medicine: Explored for its potential therapeutic applications, including as a radiopharmaceutical agent.
Industry: Utilized in material science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the coordination of the rubidium ion with the β-diketonate ligand. This coordination stabilizes the rubidium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion transport .
Comparison with Similar Compounds
Similar Compounds
- Potassium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Sodium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Lithium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Uniqueness
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to the specific properties imparted by the rubidium ion. Compared to its potassium, sodium, and lithium counterparts, the rubidium complex exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C11H19O2Rb |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChI Key |
RWNZQYDNGOYIAK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)




![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)




![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
